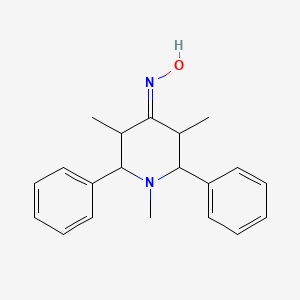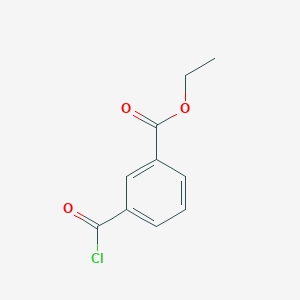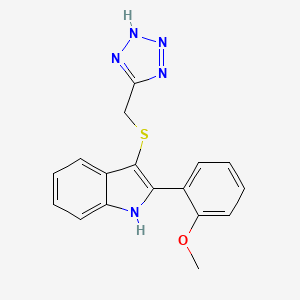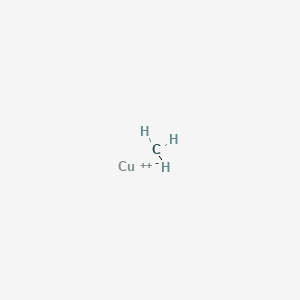
Copper;carbanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper;carbanide is a compound that combines copper with carbanide ions. This compound is of significant interest due to its unique chemical properties and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its stability and reactivity, making it a valuable subject of study for researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Copper;carbanide can be synthesized through various methods. One common approach involves the reaction of copper salts with carbanide ions under controlled conditions. For instance, copper(II) sulfate can react with sodium carbanide in an aqueous solution to form this compound. The reaction is typically carried out at room temperature and requires careful control of pH and concentration to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using copper ores and carbanide sources. The process often includes steps such as ore extraction, purification, and chemical reaction under optimized conditions to maximize yield and purity. Industrial methods may also incorporate advanced techniques like electrochemical synthesis to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: Copper;carbanide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the nature of the reagents and the conditions under which they are carried out.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction typically occurs in an acidic medium and results in the formation of copper oxides and carbanide derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction is often carried out in an inert atmosphere to prevent unwanted side reactions.
Substitution: Substitution reactions involving this compound can occur with halogens or other nucleophiles. For example, reacting this compound with chlorine gas can produce copper chloride and carbanide chloride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. Common products include copper oxides, copper halides, and various carbanide derivatives.
Wissenschaftliche Forschungsanwendungen
Copper;carbanide has a wide range of applications in scientific research:
Chemistry: In chemistry, this compound is used as a catalyst in various organic reactions, including coupling reactions and polymerization processes. Its unique reactivity makes it a valuable tool for synthesizing complex organic molecules.
Biology: In biological research, this compound is studied for its potential antimicrobial properties. It has shown promise in inhibiting the growth of bacteria and fungi, making it a potential candidate for developing new antimicrobial agents.
Medicine: this compound is being explored for its potential therapeutic applications. Research is ongoing to investigate its role in treating diseases such as cancer and neurodegenerative disorders.
Industry: In industrial applications, this compound is used in the production of advanced materials, including conductive polymers and nanocomposites. Its unique properties enhance the performance of these materials in various applications.
Wirkmechanismus
The mechanism by which copper;carbanide exerts its effects involves interactions with molecular targets and pathways. In biological systems, this compound can interact with cellular proteins and enzymes, disrupting their function and leading to antimicrobial effects. The compound’s ability to generate reactive oxygen species (ROS) also plays a role in its antimicrobial activity. In chemical reactions, this compound acts as a catalyst by facilitating the formation and breaking of chemical bonds, thereby accelerating reaction rates.
Vergleich Mit ähnlichen Verbindungen
Copper;carbanide can be compared with other similar compounds, such as copper carbides and copper carbonates. While all these compounds contain copper, they differ in their chemical structure and reactivity:
Copper Carbides: These compounds contain carbon atoms bonded to copper. They are typically more stable and less reactive than this compound.
Copper Carbonates: These compounds contain carbonate ions bonded to copper. They are commonly used in industrial applications and have different reactivity profiles compared to this compound.
This compound stands out due to its unique combination of stability and reactivity, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
67049-30-3 |
|---|---|
Molekularformel |
CH3Cu+ |
Molekulargewicht |
78.58 g/mol |
IUPAC-Name |
copper;carbanide |
InChI |
InChI=1S/CH3.Cu/h1H3;/q-1;+2 |
InChI-Schlüssel |
QSTRWUSTLBFIDS-UHFFFAOYSA-N |
Kanonische SMILES |
[CH3-].[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(3-Ethoxy-3-oxopropanoyl)(methyl)amino]pyridin-1-ium iodide](/img/structure/B14481935.png)
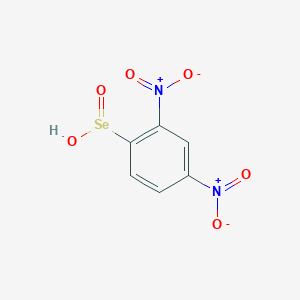
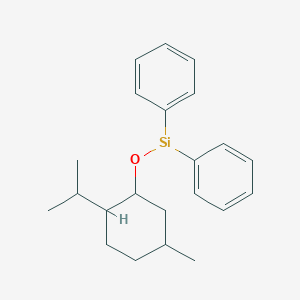
![1-[2-(2-Methylidenecyclopropyl)ethyl]spiro[2.2]pentane](/img/structure/B14481945.png)
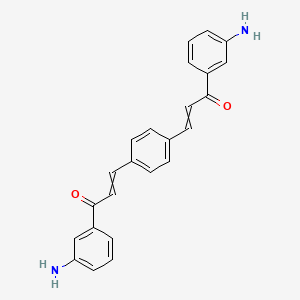
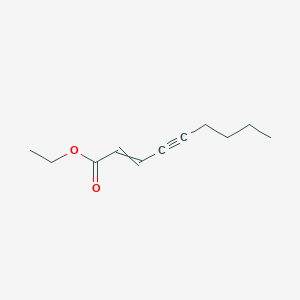
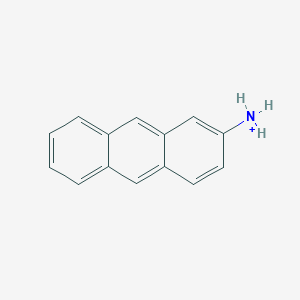

![5-Nitro-7H-benzo[C]fluorene](/img/structure/B14481978.png)
